molecular formula C11H20O4 B1205795 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)- CAS No. 109075-62-9

2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-

Cat. No. B1205795
CAS RN: 109075-62-9
M. Wt: 216.27 g/mol
InChI Key: ONFPUQOPHZOEKF-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, also known as DHMEQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHMEQ has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Flavor Compounds in Food

2(3H)-Furanone compounds have been identified in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds are mainly formed from Maillard reactions between sugars and amino acids during heating. They contribute significantly to the flavors of strawberries, raspberries, pineapples, and tomatoes. The biosynthesis routes for these compounds in these fruits remain unknown. Additionally, 2(3H)-Furanones have shown mutagenic properties in laboratory tests but also exhibit anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. This dual nature of the compounds presents a complex interplay between mutagenic and anti-carcinogenic activities in the diet (Slaughter, 2007).

Biological and Chemical Synthesis

In the biological realm, certain 2(3H)-Furanones serve as pheromones and play roles in inter-organism signaling. For example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in cockroaches. Furthermore, these compounds are involved in the defense mechanisms of some fruits against fungal growth. In the context of chemical synthesis, methods have been developed to synthesize isotopomeric dihydro-2(3H)furanones, demonstrating their utility in specialized chemical applications (Frediani et al., 2007).

Pharmaceutical and Medicinal Chemistry

These compounds are also explored in pharmaceutical and medicinal chemistry. For instance, bioisosteres of ultrapotent protein kinase C (PKC) ligand have been designed and synthesized using 2(3H)-Furanone structures, indicating their potential in drug discovery and development (Lee, 1998).

Mechanism of Action

Target of Action

Virginiamycin Butanolide C, also known as 3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one or 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, is a key inducer of virginiamycin production in Streptomyces virginiae . The primary target of this compound is a specific binding protein within S. virginiae . This protein plays a crucial role in the induction of virginiamycin production .

Mode of Action

The compound interacts with its target by binding to the specific protein within S. virginiae . This binding triggers the production of virginiamycin, a cyclic polypeptide antibiotic complex . The interaction results in changes at the molecular level, leading to the synthesis of virginiamycin .

Biochemical Pathways

It is known that the compound plays a significant role in the induction of virginiamycin production . Virginiamycin is a streptogramin antibiotic, which is used to treat infections with gram-positive organisms and as a growth promoter in livestock .

Pharmacokinetics

Given its role as an inducer of antibiotic production inS. virginiae, it can be inferred that the compound has a significant impact on the bioavailability of virginiamycin .

Result of Action

The primary result of Virginiamycin Butanolide C’s action is the induction of virginiamycin production in S. virginiae . This leads to the synthesis of virginiamycin, which has potent antibiotic properties .

Action Environment

The action of Virginiamycin Butanolide C is influenced by the environmental conditions within S. virginiae. The compound’s effectiveness in inducing virginiamycin production can vary depending on factors such as the presence of other compounds and the overall health of the S. virginiae organism .

properties

IUPAC Name

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFPUQOPHZOEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910983
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109075-62-9
Record name Virginiamycin butanolide C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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